molecular formula C10H12ClN B1350867 3-(2-Chlorophenyl)pyrrolidine CAS No. 885277-67-8

3-(2-Chlorophenyl)pyrrolidine

Cat. No. B1350867
M. Wt: 181.66 g/mol
InChI Key: RCQFNQQYVSNBOJ-UHFFFAOYSA-N
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Scientific Research Applications

Molecular Structure Analysis

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Complexes : Studies have shown that compounds containing pyrrolidine, including 3-(2-Chlorophenyl)pyrrolidine analogues, can be synthesized and characterized effectively. Their structural properties are determined using techniques like X-ray diffraction, revealing insights into their molecular geometry and potential applications in chemistry (Amirnasr et al., 2001).

Biological Applications

  • Potential in Medicine and Industry : Pyrrolidines, a class to which 3-(2-Chlorophenyl)pyrrolidine belongs, show significant biological effects and are used in various medicinal applications. Additionally, they find use in the industry, for instance, as dyes or agrochemical substances, demonstrating their versatility (Żmigrodzka et al., 2022).

Pharmacological Research

  • Anticonvulsant Properties : Research has been conducted on N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including 3-(2-chlorophenyl) variants, focusing on their anticonvulsant properties. This highlights the potential use of 3-(2-Chlorophenyl)pyrrolidine derivatives in developing new treatments for conditions like epilepsy (Kamiński et al., 2013).

Optoelectronic Applications

  • Nonlinear Optical Properties : A study assessing the electronic, optical, and nonlinear optical properties of a chalcone derivative related to 3-(2-Chlorophenyl)pyrrolidine suggests potential applications in optoelectronic device fabrications. This indicates the broader applicability of such compounds in advanced technological fields (Shkir et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 2-(4-Chlorophenyl)pyrrolidine, indicates that it is flammable and can cause skin irritation and serious eye damage11. It is also harmful if swallowed or inhaled11. Similar precautions would likely apply to 3-(2-Chlorophenyl)pyrrolidine.


Future Directions

Future research on 3-(2-Chlorophenyl)pyrrolidine could focus on further investigating its biological activity and potential therapeutic applications7. Additionally, the design of new pyrrolidine compounds with different biological profiles could be explored3.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

3-(2-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQFNQQYVSNBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397346
Record name 3-(2-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)pyrrolidine

CAS RN

885277-67-8
Record name 3-(2-Chlorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Obniska, A Zagorska - Il Farmaco, 2003 - Elsevier
A series of N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-arylpyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione were synthesized and tested for anticonvulsant activity in the …
Number of citations: 84 www.sciencedirect.com
J Obniska, M Kopytko, A Zagórska… - Archiv der …, 2010 - Wiley Online Library
A series of new Mannich bases of N‐[(4‐arylpiperazin‐1‐yl)‐methyl]‐3‐(chlorophenyl)‐pyrrolidine‐2,5‐diones 10–23 have been synthesized and evaluated for their anticonvulsant …
Number of citations: 32 onlinelibrary.wiley.com
K Kamiński, J Obniska, I Chlebek, B Wiklik… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis and anticonvulsant properties of new N-Mannich bases of 3-phenyl- (9a–d), 3-(2-chlorophenyl)- (10a–d), 3-(3-chlorophenyl)- (11a–d) and 3-(4-chlorophenyl)-pyrrolidine-2…
Number of citations: 61 www.sciencedirect.com
J Obniska, S Jurczyk, A Zejc, K Kamiński… - Pharmacol …, 2005 - if-pan.krakow.pl
Two series of N-(4-methylpiperazin-1-yl)-and N-[3-(4-methylpiperazin-1-yl)-propyl]-3-aryl-(3–10) and 3-spirocycloalkylpyrrolidine-2, 5-dione (11–14) derivatives were synthesized and …
Number of citations: 32 if-pan.krakow.pl
J Obniska, K Kamiński - science24.com
As has been shown in our previous investigations on the search for new anticonvulsant agents in a group of N-[(4-arylpiperazin-1-yl)-alkyl] 3-substituted pyrrolidine-2, 5-diones, the …
Number of citations: 0 www.science24.com
J Obniska, K Kamiñski, E Tatarczyñska - Pharmacological reports, 2006 - researchgate.net
A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro [4.5] decane-1, 3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The main …
Number of citations: 34 www.researchgate.net
J Obniska, M Kołaczkowski… - Pharmacol …, 2005 - researchgate.net
In addition, since the investigated compounds belong to a class of long-chain arylpiperazines, their serotonin 5-HT) and 5-HT) receptor affinity was determined. All the 2-OCH! and 3-Cl …
Number of citations: 14 www.researchgate.net
SJ Tantry, V Shinde, G Balakrishnan, SD Markad… - …, 2016 - pubs.rsc.org
The success of bedaquiline as an anti-tubercular agent for the treatment of multidrug-resistant tuberculosis has validated the ATP synthesis pathway and in particular ATP synthase as …
Number of citations: 27 pubs.rsc.org
Z Shi, X Ji, C Shen, K Dong - The Journal of Organic Chemistry, 2022 - ACS Publications
With the aid of an innate amide group, an intramolecular Pd-catalyzed enantioselective hydroamidocarbonylation reaction of α-substituted acrylamides was developed, and a series of …
Number of citations: 4 pubs.acs.org

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